molecular formula C3H8N2O4S B3199144 2-[Methyl(sulfamoyl)amino]acetic acid CAS No. 1016775-64-6

2-[Methyl(sulfamoyl)amino]acetic acid

Cat. No. B3199144
CAS RN: 1016775-64-6
M. Wt: 168.17 g/mol
InChI Key: VIEQDXXIWIODFD-UHFFFAOYSA-N
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Description

“2-[Methyl(sulfamoyl)amino]acetic acid” is also known as N-Methyl-N-sulfamoylglycine . It has a molecular formula of C3H8N2O4S . The average mass is 168.172 Da and the monoisotopic mass is 168.020477 Da .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(sulfamoyl)amino]acetic acid” is represented by the formula C3H8N2O4S . More detailed structural information might be available in specialized chemical databases or publications.


Chemical Reactions Analysis

Amines, such as “2-[Methyl(sulfamoyl)amino]acetic acid”, can serve as nucleophiles and react with various electrophiles . They can also react with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with organic halides or triflates. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, 2-[Methyl(sulfamoyl)amino]acetic acid can serve as a boron reagent in SM coupling reactions.

Anti-Inflammatory Agents

Research has explored the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, including those containing the 2-[Methyl(sulfamoyl)amino]acetic acid moiety. These compounds were evaluated for their inhibitory effects against immune-induced nitric oxide (NO) generation. The anti-inflammatory potential of this class of derivatives warrants further investigation .

Medicinal Chemistry

Borinic acids and their chelate derivatives, including 2-[Methyl(sulfamoyl)amino]acetic acid , play a role in medicinal chemistry. These compounds are used in cross-coupling reactions and catalysis. Their unique properties make them valuable building blocks for drug discovery and development .

properties

IUPAC Name

2-[methyl(sulfamoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O4S/c1-5(2-3(6)7)10(4,8)9/h2H2,1H3,(H,6,7)(H2,4,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEQDXXIWIODFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(sulfamoyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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